molecular formula C21H22N2O3 B2693731 benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate CAS No. 942005-64-3

benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Cat. No.: B2693731
CAS No.: 942005-64-3
M. Wt: 350.418
InChI Key: PMJZHHTZTKFIPY-UHFFFAOYSA-N
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Description

Benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group, a cyclopropanecarbonyl moiety, and a tetrahydroquinoline ring system. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

Benzyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a carbamate compound . Carbamates are known to be useful protecting groups for amines . They are essential for the synthesis of peptides . Therefore, the primary targets of this compound are likely to be amines in biochemical systems.

Mode of Action

The interaction of Benzyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate with its targets involves the formation of carbamate linkages . This compound can be viewed as the ester of carbamic acid and benzyl alcohol . The nitrogen of a carbamate is relatively non-nucleophilic, which allows other functional groups to undergo selective reactions with electrophiles, leaving the carbamate intact .

Biochemical Pathways

The biochemical pathways affected by Benzyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate are likely to be those involving the synthesis of peptides . Carbamates are essential for the synthesis of peptides . Therefore, this compound may influence the metabolic pathways related to peptide synthesis.

Pharmacokinetics

Carbamates in general can be installed and removed under relatively mild conditions . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of Benzyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate’s action are likely to be related to its role as a protecting group for amines . By forming carbamate linkages, it can protect amines from unwanted reactions during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves multiple steps:

    Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction, using cyclopropanecarbonyl chloride and an appropriate Lewis acid catalyst.

    Carbamate Formation: The final step involves the reaction of the intermediate with benzyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate: Similar structure but with an isoquinoline ring.

    N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-phenylphenyl)acetamide: Contains a phenylphenylacetamide moiety instead of a benzyl carbamate.

Uniqueness

Benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropanecarbonyl group adds a strained ring system that can enhance reactivity, while the tetrahydroquinoline ring provides a scaffold for potential pharmacological interactions.

Properties

IUPAC Name

benzyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-20(16-8-9-16)23-12-4-7-17-13-18(10-11-19(17)23)22-21(25)26-14-15-5-2-1-3-6-15/h1-3,5-6,10-11,13,16H,4,7-9,12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJZHHTZTKFIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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